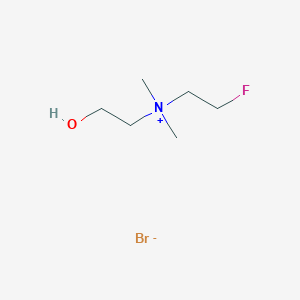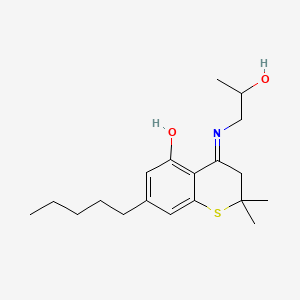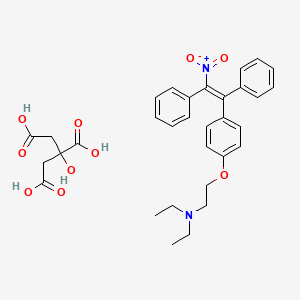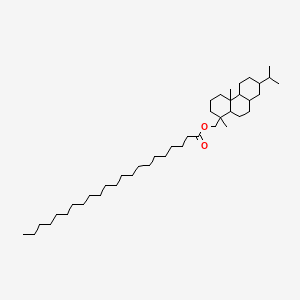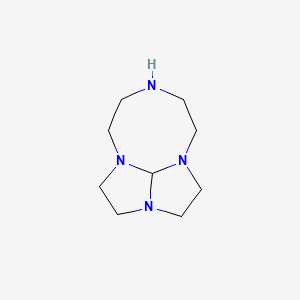
Qvd35D4RP3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a tetraazacycloocta[cd]pentalene core. It is an achiral molecule, meaning it does not have any chiral centers .
Preparation Methods
The synthesis of Qvd35D4RP3 involves several steps, typically starting with the preparation of the tetraazacycloocta[cd]pentalene core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Qvd35D4RP3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Scientific Research Applications
Qvd35D4RP3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Mechanism of Action
The mechanism of action of Qvd35D4RP3 involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, where the compound can modulate the activity of key enzymes and receptors .
Comparison with Similar Compounds
Qvd35D4RP3 can be compared with other similar compounds, such as:
Tetraazacyclooctane derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Cyclooctane derivatives: These compounds have a similar ring structure but lack the nitrogen atoms present in this compound.
Azacycloalkane derivatives: These compounds contain nitrogen atoms in their ring structures but differ in the number and arrangement of these atoms.
This compound stands out due to its unique tetraazacycloocta[cd]pentalene core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67705-42-4 |
|---|---|
Molecular Formula |
C9H18N4 |
Molecular Weight |
182.27 g/mol |
IUPAC Name |
1,4,7,10-tetrazatricyclo[5.5.1.04,13]tridecane |
InChI |
InChI=1S/C9H18N4/c1-3-11-5-7-13-8-6-12(9(11)13)4-2-10-1/h9-10H,1-8H2 |
InChI Key |
DZFHEVASOBTMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN3C2N(CCN1)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




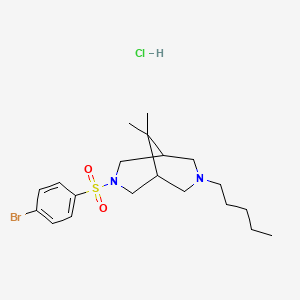
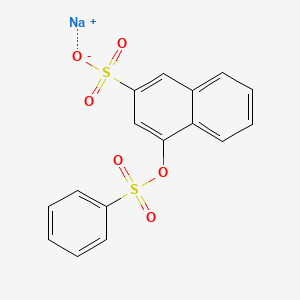
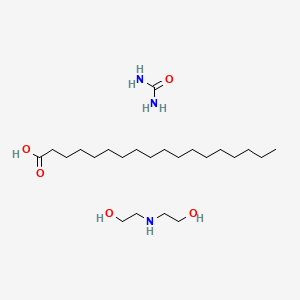
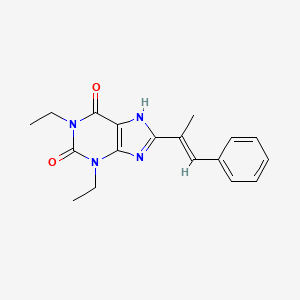
![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
